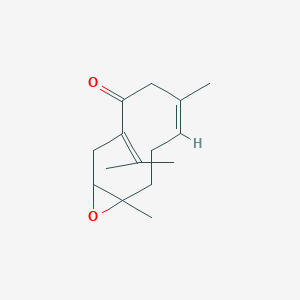

Germacrone 4,5-epoxide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

92691-35-5 |

|---|---|

Formule moléculaire |

C15H22O2 |

Poids moléculaire |

234.33 g/mol |

Nom IUPAC |

(1S,6E,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6+/t14-,15-/m0/s1 |

Clé InChI |

DWGVRYKQVZGSIB-NCKTXVJMSA-N |

SMILES isomérique |

C/C/1=C\CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |

SMILES canonique |

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |

Apparence |

Cryst. |

melting_point |

59 - 60 °C |

Description physique |

Solid |

Origine du produit |

United States |

Foundational & Exploratory

Natural Sources of Germacrone 4,5-Epoxide in Curcuma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone (B1671451) 4,5-epoxide, a sesquiterpenoid belonging to the germacrane (B1241064) class, is a significant bioactive compound found in various species of the genus Curcuma. This technical guide provides an in-depth overview of the natural sources of Germacrone 4,5-epoxide within this genus, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Quantitative Data of this compound in Curcuma Species

The concentration of this compound can vary significantly among different Curcuma species and even within different parts of the same plant. The following table summarizes the available quantitative data from scientific literature.

| Curcuma Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Curcuma aromatica | Leaf Essential Oil | (+)-Germacrone-4,5-epoxide | 0.51% | GC-MS | [1] |

| Curcuma longa | Rhizome Essential Oil | (+)-Germacrone-4,5-epoxide | 1.62% | GC-MS | [1] |

| Curcuma wenyujin | Rhizome | (4S,5S)-germacrone-4,5-epoxide | Identified as a chemical marker | GC-MS, HPLC | [2] |

| Curcuma aeruginosa | Rhizome | 1(10),4(5)-diepoxygermacrone | Presence reported | Not specified | [3] |

Experimental Protocols

Extraction of Essential Oil Containing this compound

This protocol describes the hydrodistillation method for extracting essential oils from Curcuma rhizomes.

Materials:

-

Fresh or dried Curcuma rhizomes

-

Clevenger-type apparatus

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Heating mantle

-

Grinder or blender

Procedure:

-

Sample Preparation: Fresh rhizomes are thoroughly washed and sliced or ground. Dried rhizomes are powdered using a grinder.

-

Hydrodistillation: The prepared plant material is placed in a round-bottom flask of the Clevenger apparatus and submerged in distilled water. The flask is heated to boiling.

-

Collection: The steam and volatile compounds are condensed in the condenser, and the essential oil is collected in the graduated tube of the Clevenger apparatus. The distillation process is typically carried out for 3-6 hours.

-

Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.

Isolation and Purification of this compound

This protocol outlines the use of High-Speed Counter-Current Chromatography (HSCCC) for the preparative isolation of germacrone and related compounds from the essential oil of Curcuma wenyujin.[4] A similar approach can be adapted for this compound.

Materials:

-

Essential oil of Curcuma wenyujin

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Solvents: Petroleum ether, ethanol, diethyl ether, water

-

Preparative HPLC (for further purification if needed)

Procedure:

-

Solvent System Preparation: A two-phase solvent system is prepared by mixing petroleum ether, ethanol, diethyl ether, and water in a specific ratio (e.g., 5:4:0.5:1, v/v/v/v).[4] The mixture is thoroughly shaken and allowed to separate into two phases.

-

HSCCC Operation: The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system). The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped through the column.

-

Sample Injection: Once hydrodynamic equilibrium is reached, the crude essential oil sample, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

Elution and Fraction Collection: The elution is performed in a tail-to-head mode.[4] Fractions are collected at regular intervals using a fraction collector.

-

Analysis of Fractions: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

-

Purification: Fractions containing pure this compound are combined and the solvent is evaporated. If further purification is required, preparative HPLC can be employed.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of this compound in Curcuma essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]

GC-MS Conditions:

-

Carrier Gas: Helium

-

Injection Mode: Split

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60-80°C, hold for a few minutes, then ramp up to 240-280°C at a rate of 3-5°C/min.

-

MS Ionization: Electron Impact (EI), 70 eV

-

Mass Range: m/z 40-500

Procedure:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or methanol) to an appropriate concentration. An internal standard may be added for precise quantification.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC-MS system.

-

Data Acquisition and Analysis: The total ion chromatogram (TIC) is recorded. The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak area of the corresponding ion chromatogram.

Visualization of Biosynthetic Pathway

The biosynthesis of this compound proceeds through the well-established mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP). FPP is then cyclized to form germacrene A, a key intermediate. Subsequent enzymatic oxidation steps are proposed to yield germacrone, which is then epoxidized to form this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide consolidates the current knowledge on the natural occurrence of this compound in Curcuma species. The provided quantitative data, though limited, highlights C. longa and C. aromatica as notable sources. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the visualized biosynthetic pathway provides a conceptual basis for understanding the formation of this bioactive sesquiterpenoid. Further research is warranted to explore a wider range of Curcuma species for their this compound content and to fully elucidate the enzymatic steps involved in its biosynthesis. This will be crucial for harnessing its potential in pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Epoxidation: A Technical Guide to the Biosynthesis of Germacrone 4,5-Epoxide in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of Germacrone 4,5-epoxide, a naturally occurring sesquiterpenoid with potential pharmacological applications. While the complete enzymatic cascade leading to this specific epoxide in plants is yet to be fully elucidated, this document synthesizes the current understanding of germacrane-type sesquiterpenoid biosynthesis and proposes a putative pathway for the formation of this compound. This guide provides a comprehensive overview of the precursor molecules, key enzyme families, and proposed biochemical transformations. Furthermore, it offers detailed experimental protocols for the identification and characterization of the enzymes involved, particularly the elusive epoxidase.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general isoprenoid pathway, culminating in a series of specific enzymatic reactions that form the characteristic germacrane (B1241064) skeleton and subsequent oxidative modifications. The pathway can be conceptually divided into three main stages:

Stage 1: Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

The journey begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , yields the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP). FPP is the central precursor for all sesquiterpenoids.

Stage 2: Cyclization to the Germacrane Skeleton

The formation of the characteristic 10-membered germacrane ring is a critical step. This is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically germacrene A synthase (GAS) . GAS facilitates the ionization of the diphosphate (B83284) group from FPP, generating a farnesyl cation that undergoes an intramolecular cyclization to form germacrene A.

Stage 3: Oxidative Modifications to Germacrone and its Epoxidation

Following the formation of the germacrene A backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs). While the precise sequence leading to this compound is not definitively established, a plausible pathway involves the following steps:

-

Oxidation of Germacrene A: Germacrene A oxidase (GAO) , a well-characterized CYP, is known to catalyze the oxidation of germacrene A. This can lead to the formation of germacra-1(10),4,7(11)-trien-12-oic acid.

-

Formation of Germacrone: Further enzymatic transformations, potentially involving other CYPs or dehydrogenases, are required to convert the oxidized germacrene A intermediates into germacrone. Germacrone is a key intermediate that has been isolated from various plant species, particularly within the Curcuma genus.

-

Epoxidation of Germacrone: The final and most enigmatic step is the epoxidation of the 4,5-double bond of germacrone. This reaction is hypothetically catalyzed by a specific, yet-to-be-identified cytochrome P450 monooxygenase , which we will refer to as Germacrone 4,5-epoxidase (G4,5E). This enzyme would utilize molecular oxygen and NADPH as a cofactor to introduce an epoxide moiety across the double bond. The natural occurrence of (4S,5S)-(+)-germacrone-4,5-epoxide in Curcuma aromatica strongly supports the existence of such an enzyme[1].

The proposed biosynthetic pathway is visualized in the following diagram:

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies on related compounds in the Curcuma genus provide some context. The following table summarizes available quantitative information.

| Compound | Plant Source | Tissue | Concentration/Activity | Method |

| Germacrone | Curcuma species | Rhizome | Varies significantly, can be a major component of essential oil | GC-MS |

| (4S,5S)-(+)-Germacrone-4,5-epoxide | Curcuma aromatica | Rhizome | Not reported | Isolation and structure elucidation |

| (4S,5S)-(+)-Germacrone-4,5-epoxide | - | - | IC50 for CYP3A4 inhibition: 1.0 ± 0.2 µM | in vitro enzyme inhibition assay |

Experimental Protocols

The identification and characterization of the putative Germacrone 4,5-epoxidase require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool to identify candidate cytochrome P450 genes involved in the biosynthesis of this compound.

Experimental Workflow: Transcriptome Analysis for Candidate Gene Discovery

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function needs to be validated through heterologous expression and in vitro or in vivo enzyme assays.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length open reading frame of the candidate CYP gene from Curcuma cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52). Co-expression with a cytochrome P450 reductase (CPR) from a plant source is often necessary for activity.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

-

Protein Expression: Grow the transformed yeast in an appropriate selection medium and induce protein expression with galactose.

-

Microsome Isolation: Harvest the yeast cells, disrupt them mechanically (e.g., with glass beads), and isolate the microsomal fraction, which contains the expressed P450 enzyme, by differential centrifugation.

Protocol: In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Isolated yeast microsomes (containing the candidate enzyme)

-

Germacrone (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound. A comparison with an authentic standard of this compound is required for confirmation.

Experimental Workflow: Functional Characterization of a Candidate Epoxidase

References

Physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-Germacrone-4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants of the Zingiberaceae family. This chiral epoxide derivative of germacrone (B1671451) has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and insecticidal activities. This technical guide provides a comprehensive overview of the physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide, along with available experimental data and methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

(4S,5S)-Germacrone-4,5-epoxide is a bicyclic sesquiterpenoid characterized by a germacrane (B1241064) skeleton with an epoxide ring at the 4,5-position.

Table 1: Physical and Chemical Properties of (4S,5S)-Germacrone-4,5-epoxide

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem[1][2] |

| Molecular Weight | 234.33 g/mol | PubChem[1][2] |

| IUPAC Name | (1S,10R)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | PubChem[2] |

| Melting Point | 59 °C | Biosynth[3] |

| Boiling Point | 324.65 °C (Predicted) | Cheméo[4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |

| XLogP3 | 2.8 | PubChem[1][2] |

| Kovats Retention Index | 1835 (Standard non-polar column) | NIST WebBook[5] |

| Appearance | Crystalline solid | N/A |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of (4S,5S)-Germacrone-4,5-epoxide. The expected chemical shifts would be consistent with a germacrane-type sesquiterpenoid containing an epoxide ring and an α,β-unsaturated ketone system.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4S,5S)-Germacrone-4,5-epoxide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~40-50 |

| C2 | ~25-35 |

| C3 | ~120-130 |

| C4 | ~60-70 (epoxide) |

| C5 | ~60-70 (epoxide) |

| C6 | ~150-160 (C=O) |

| C7 | ~125-135 |

| C8 | ~30-40 |

| C9 | ~40-50 |

| C10 | ~140-150 |

| C11 | ~20-30 |

| C12 | ~20-30 |

| C13 | ~20-30 |

| C14 | ~15-25 |

| C15 | ~15-25 |

Note: These are approximate predicted values. Actual experimental values may vary depending on the solvent and instrument used.

2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For (4S,5S)-Germacrone-4,5-epoxide, the expected monoisotopic mass is 234.16198 Da.[1][2] The fragmentation pattern in Electron Ionization (EI)-MS would likely involve cleavage of the epoxide ring and losses of small neutral molecules such as CO, H₂O, and hydrocarbon fragments.

Experimental Protocols

3.1. Synthesis of (4S,5S)-Germacrone-4,5-epoxide

A common method for the synthesis of (4S,5S)-Germacrone-4,5-epoxide is the epoxidation of its precursor, germacrone, using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA).

Experimental Workflow: Synthesis of (4S,5S)-Germacrone-4,5-epoxide

Caption: Synthetic workflow for the epoxidation of germacrone.

Detailed Protocol:

-

Reaction Setup: Dissolve germacrone in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to the germacrone solution at room temperature. The molar ratio of mCPBA to germacrone is typically 1.1:1 to ensure complete conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane (B92381):ethyl acetate).

-

Work-up: Once the reaction is complete, quench the excess mCPBA by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a brine wash.

-

Extraction and Drying: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford pure (4S,5S)-Germacrone-4,5-epoxide.

Biological Activities and Signaling Pathways

4.1. Anticancer Activity

(4S,5S)-Germacrone-4,5-epoxide has demonstrated potential as an anticancer agent. Studies suggest that its mechanism of action may involve the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

Signaling Pathway: Postulated Anticancer Mechanism of (4S,5S)-Germacrone-4,5-epoxide

Caption: Potential anticancer signaling pathway modulation.

4.2. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. The bioactivity is typically assessed through various assays that measure mortality or behavioral changes in target insects.

Experimental Workflow: Insecticidal Bioassay

Caption: General workflow for an insecticidal bioassay.

Representative Protocol for Insecticidal Bioassay (Contact Toxicity):

-

Test Compound Preparation: Prepare a series of dilutions of (4S,5S)-Germacrone-4,5-epoxide in a suitable solvent (e.g., acetone).

-

Insect Rearing: Use a laboratory-reared colony of the target insect species to ensure uniformity.

-

Topical Application: Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent alone.

-

Observation: Place the treated insects in ventilated containers with access to food and water. Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: Use the mortality data to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values through probit analysis.

Conclusion

(4S,5S)-Germacrone-4,5-epoxide is a promising natural product with significant potential for further investigation in the fields of medicine and agriculture. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and practical applications.

References

- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]

- 4. (4S,5S)-Germacrone-4,5-epoxide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]

Mass spectrometry fragmentation pattern of Germacrone 4,5-epoxide

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Germacrone 4,5-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, a sesquiterpenoid found in various medicinal plants of the Zingiberaceae family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis.

Compound Information

This compound is a natural product with the molecular formula C₁₅H₂₂O₂ and a monoisotopic mass of 234.1620 Da.[1] It is classified as a germacrane (B1241064) sesquiterpenoid, characterized by a ten-membered carbon ring. This compound has been identified in various Curcuma species, including Curcuma aromatica, Curcuma wenyujin, and Curcuma longa.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Monoisotopic Mass | 234.1620 Da | [1] |

| Molar Mass | 234.33 g/mol | [1] |

| Chemical Class | Germacrane Sesquiterpenoid |

Mass Spectrometry Fragmentation Pattern

While a publicly available, detailed experimental mass spectrum with quantitative fragment intensities for this compound is not readily found in comprehensive spectral databases, a predicted GC-MS spectrum is available in the Human Metabolome Database (HMDB). The fragmentation of germacrane sesquiterpenoids is influenced by the presence of functional groups and the inherent strain of the ten-membered ring.

The fragmentation of this compound is expected to be directed by the ketone and epoxide functional groups. Key fragmentation pathways for ketones often involve α-cleavage and McLafferty rearrangements. For epoxides, ring-opening reactions followed by further fragmentation are common.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Relative Intensity | Putative Fragment Ion |

| 234 | Moderate | [M]⁺ |

| 219 | Low | [M - CH₃]⁺ |

| 191 | Low | [M - C₃H₇]⁺ |

| 177 | Low | [M - C₄H₉O]⁺ |

| 151 | Moderate | [C₁₀H₁₅O]⁺ |

| 123 | High | [C₉H₁₅]⁺ |

| 109 | High | [C₈H₁₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | Very High | [C₆H₉]⁺ (Base Peak) |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Note: This table is based on a predicted spectrum and general fragmentation principles of related compounds. Actual experimental values may vary.

Proposed Fragmentation Pathway

The fragmentation of this compound likely initiates with the ionization of one of the oxygen atoms (ketone or epoxide). The following diagram illustrates a plausible fragmentation pathway leading to some of the key predicted fragments.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for acquiring the mass spectrum of this compound are not explicitly published. However, based on the analysis of essential oils containing this compound, a general Gas Chromatography-Mass Spectrometry (GC-MS) protocol can be outlined.

4.1. Sample Preparation

For the analysis of this compound from plant material, essential oils are typically extracted via hydrodistillation. The resulting oil is then diluted in a suitable solvent, such as hexane (B92381) or ethyl acetate, prior to GC-MS analysis.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

A typical GC-MS setup for the analysis of sesquiterpenoids would involve the following:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of terpenes, such as a DB-5ms or HP-5ms column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of the various components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Mass Spectrometer: An electron ionization (EI) source is commonly used for the fragmentation of terpenes.

-

Ionization Energy: 70 eV.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the molecular ion and the expected fragments of sesquiterpenoids.

-

Data Analysis: The identification of this compound is achieved by comparing the acquired mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) or with a purified standard.

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound in a sample.

Caption: Workflow for the identification of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For definitive identification and detailed fragmentation studies, the analysis of a purified standard under controlled experimental conditions is recommended.

References

Technical Guide: Gas Chromatography of Germacrone 4,5-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas chromatographic analysis of Germacrone 4,5-epoxide, a sesquiterpenoid of significant interest for its potential therapeutic properties. The guide includes key quantitative data, detailed experimental protocols, and a visualization of a relevant biological signaling pathway.

Gas Chromatography Data for this compound

Gas chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound analysis, retention indices (RI) are often used instead of retention times. Retention indices are more robust and transferable between laboratories as they are normalized to the retention times of a homologous series of n-alkanes, thus minimizing variations due to slight differences in analytical conditions.

The following table summarizes the reported retention index and the experimental conditions for the analysis of (4S,5S)-Germacrone-4,5-epoxide.

| Parameter | Value | Reference |

| Retention Index (RI) | 1835 | [1] |

| Column Type | Capillary | [1] |

| Active Phase | Elite-1 (non-polar) | [1] |

| Column Dimensions | 30 m x 0.32 mm x 0.25 µm | [1] |

| Carrier Gas | Helium | [1] |

| Temperature Program | 60°C to 246°C at 3 K/min | [1] |

Experimental Protocol for GC Analysis

This section details the methodology for the gas chromatographic analysis of this compound based on the data provided by the NIST WebBook.

2.1. Instrumentation

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column: Elite-1 (or equivalent non-polar phase), 30 m length, 0.32 mm internal diameter, 0.25 µm film thickness.[1]

2.2. Reagents and Standards

-

Helium (carrier gas), high purity.[1]

-

This compound standard of known purity.

-

A homologous series of n-alkanes for the determination of the Retention Index.

-

High-purity solvent (e.g., hexane (B92381) or ethyl acetate) for sample and standard dilution.

2.3. Chromatographic Conditions

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C (for FID) or as per MS manufacturer's recommendations.

-

Carrier Gas Flow: Constant flow or constant pressure mode, optimized for the column dimensions.

-

Oven Temperature Program:

-

Injection Volume: 1 µL (or as appropriate for the concentration and instrument sensitivity).

-

Split Ratio: To be optimized based on sample concentration (e.g., 20:1).

2.4. Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable high-purity solvent.

-

If necessary, perform further dilutions to bring the concentration within the linear range of the detector.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.5. Data Analysis

-

Inject the prepared sample into the gas chromatograph.

-

Record the chromatogram and identify the peak corresponding to this compound based on its retention index.

-

To calculate the Retention Index (RI), a mixture of n-alkanes is injected under the same chromatographic conditions. The RI is then calculated using the following formula:

RI = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

-

t_x is the retention time of this compound.

-

t_n is the retention time of the n-alkane eluting immediately before the compound.

-

t_{n+1} is the retention time of the n-alkane eluting immediately after the compound.

-

n is the carbon number of the n-alkane eluting immediately before the compound.

-

Biological Signaling Pathway

This compound has demonstrated potential as an anti-cancer agent, particularly in leukemic cells.[1] Its mechanism of action involves the modulation of specific signaling pathways. One of the key mechanisms is the downregulation of the Wilms tumor 1 (WT1) protein, a transcription factor that plays a role in the proliferation of leukemic cells.[1] The compound has also been noted to modulate the MAPK signaling pathway and inhibit cytochrome P450 enzymes.[1]

Below is a diagram illustrating the proposed inhibitory effect of this compound on a cancer-related signaling pathway.

Caption: Inhibitory effect of this compound on the WT1 protein and MAPK pathway.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Sesquiterpenoids from Curcuma phaeocaulis

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Curcuma phaeocaulis, a member of the Zingiberaceae family, has long been a staple in traditional Chinese medicine for its purported therapeutic properties, including removing blood stasis, alleviating pain, and treating tumors.[1] Modern phytochemical investigations have identified sesquiterpenoids as major bioactive constituents responsible for these diverse pharmacological effects.[2][3] This technical guide provides a comprehensive overview of the biological activities of sesquiterpenoids isolated from Curcuma phaeocaulis, with a focus on their anti-inflammatory and antitumor activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and drug development endeavors.

Biological Activities of Sesquiterpenoids from Curcuma phaeocaulis

Sesquiterpenoids from Curcuma phaeocaulis exhibit a broad spectrum of biological activities, with anti-inflammatory and cytotoxic (antitumor) effects being the most extensively studied.[2][3] Other notable activities include neuroprotective, anti-platelet aggregation, and vasorelaxant effects.[4] The diverse chemical structures of these sesquiterpenoids, including guaiane, germacrane, eudesmane, and cadinane (B1243036) types, contribute to their wide range of biological functions.[2][3]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Sesquiterpenoids from Curcuma phaeocaulis have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[5][6] Overproduction of NO is a hallmark of inflammatory conditions. Several cadinane-type and guaiane-type sesquiterpenoids have shown potent inhibitory effects on NO production.[5][6]

Furthermore, certain sesquiterpenoids, such as ar-turmerone, have been found to suppress the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), in CD4+ T cells.[7] This suggests an immunomodulatory role for these compounds. The inhibition of Toll-like receptor 4 (TLR4) activation, a key initiator of the inflammatory cascade in response to LPS, is another important mechanism.[8]

The workflow for assessing the anti-inflammatory effects of these compounds typically involves isolating the compounds, treating macrophage cell lines with an inflammatory stimulus like LPS in the presence or absence of the test compounds, and then measuring the levels of inflammatory mediators.

A key signaling pathway implicated in inflammation is the NF-κB pathway, which is activated by TLR4. Sesquiterpenoids from Curcuma phaeocaulis can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Antitumor and Cytotoxic Activity

The rhizomes of Curcuma phaeocaulis have been traditionally used in tumor therapy.[1] Scientific studies have validated this use, demonstrating the potent cytotoxic effects of its sesquiterpenoid constituents against various human tumor cell lines.

Extracts from C. phaeocaulis have shown inhibitory effects on the proliferation of SMMC-7721, HepG-2, A549, and HeLa cell lines.[1] Specific sesquiterpenoids, such as phaeocaulisguatriol and phaeocaulistriol B, have exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 40.7 and 58.8 μM, respectively.[9]

The mechanism of this antitumor activity often involves the induction of apoptosis. For instance, phaeocaulisguatriol has been shown to induce apoptosis by activating the expression of the TP53 tumor suppressor protein and caspase 3.[9]

The general workflow for assessing cytotoxicity involves treating cancer cell lines with the isolated compounds and then measuring cell viability using assays such as the MTT assay.

References

- 1. Anti-inflammatory, antioxidant and antitumor activities of ingredients of Curcuma phaeocaulis Val - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Seven pairs of new enantiomeric sesquiterpenoids from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cadinane sesquiterpenes from Curcuma phaeocaulis with their inhibitory activities on nitric oxide production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Sesquiterpenoids isolated from the rhizome of Curcuma phaeocaulis Valeton: antitumor activity, in silico molecular docking and molecular dynamics study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of Germacrone 4,5-Epoxide Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrone 4,5-epoxide, a sesquiterpenoid found in various medicinal plants, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects.[1] Understanding its molecular targets is crucial for elucidating its mechanism of action and advancing its therapeutic potential. This technical guide provides a comprehensive overview of a state-of-the-art in silico workflow for predicting the molecular targets of this compound. It details methodologies for reverse docking, pharmacophore modeling, and network pharmacology, and presents known experimental data in a structured format. This document is intended to equip researchers with the foundational knowledge to initiate and interpret computational investigations into the pharmacological targets of this promising natural compound.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid belonging to the germacrane (B1241064) class.[2] It is characterized by a 10-membered carbon ring with an epoxide functional group. This compound has been the subject of interest for its potential therapeutic properties, notably its cytotoxic effects on cancer cells and its inhibitory action on certain cytochrome P450 (CYP) enzymes.[3] The identification of its direct molecular targets is a key step in understanding its pharmacological profile and for the development of novel therapeutics.

In Silico Target Prediction Methodologies

In the absence of extensive experimental target identification studies, in silico approaches offer a powerful and cost-effective means to generate hypotheses about the molecular targets of small molecules like this compound. A multi-faceted approach combining ligand-based and structure-based methods within a network pharmacology framework is recommended for robust target prediction.

Reverse Docking

Reverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it into the binding sites of a large collection of crystallographically determined protein structures.[4][5][6]

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in SDF or Mol2 format from a chemical database such as PubChem (CID: 91753231) or the Human Metabolome Database (HMDB0035889).[7]

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Target Database Preparation:

-

Select a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB). Focus on the human proteome for therapeutic relevance.

-

Prepare the protein structures by removing water molecules and existing ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

Utilize a docking software (e.g., AutoDock Vina, Glide, or GOLD) to systematically dock the prepared this compound structure into the binding pockets of each protein in the target database.[5]

-

The docking algorithm will generate multiple binding poses for the ligand in each protein's active site and calculate a corresponding binding affinity or docking score.

-

-

Post-Docking Analysis and Filtering:

-

Rank the potential protein targets based on their docking scores. Lower binding energy scores typically indicate a more favorable interaction.

-

Filter the ranked list by applying criteria such as the presence of favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and the biological relevance of the potential target to known pharmacological effects of similar compounds.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[8][9][10] This model can then be used to screen for proteins that have binding sites complementary to the pharmacophore.

Experimental Protocol:

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of this compound to identify its key pharmacophoric features, which may include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR).

-

Software such as LigandScout or Phase can be used to automatically generate a pharmacophore model from the ligand structure.

-

-

Pharmacophore Database Screening:

-

Screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model.

-

The screening process identifies proteins whose binding sites contain a complementary arrangement of features to the query pharmacophore.

-

-

Hit List Refinement:

-

Rank the identified protein "hits" based on a fitness score, which reflects how well the protein's binding site accommodates the pharmacophore.

-

Further refine the list by considering the biological function of the potential targets and their relevance to the known activities of this compound.

-

Network Pharmacology

Network pharmacology is an approach that integrates data from multiple sources to explore the complex interactions between drugs, targets, and diseases from a network perspective.[11][12][13][14]

Experimental Protocol:

-

Predicted Target Collection:

-

Compile a list of potential targets for this compound from the results of reverse docking, pharmacophore screening, and literature searches for experimentally validated targets.

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Use a PPI database (e.g., STRING, BioGRID) to construct a network of interactions among the predicted targets. This helps to identify key proteins and protein complexes that may be modulated by the compound.

-

-

Pathway and Gene Ontology (GO) Enrichment Analysis:

-

Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) and GO analysis on the list of predicted targets to identify the biological pathways and cellular processes that are most likely to be affected by this compound.

-

-

Network Visualization and Analysis:

-

Visualize the constructed networks using software such as Cytoscape.

-

Analyze the network topology to identify highly connected "hub" proteins, which may represent key regulatory nodes and high-priority targets for further investigation.

-

Quantitative Data Summary

Table 1: Experimental Inhibitory Activity of this compound against Cytochrome P450 Isoforms

| Target Protein | IC50 (µM) | Reference |

| CYP3A4 | 1.0 ± 0.2 | [3][15] |

| CYP2C9 | 7.6 ± 2.5 | [3][15] |

| CYP1A2 | 33.2 ± 3.6 | [3][15] |

Visualization of Methodologies and Pathways

In Silico Target Prediction Workflow

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Showing Compound this compound (FDB014672) - FooDB [foodb.ca]

- 3. Pharmacophore modeling using Site-Identification by Ligand Competitive Saturation (SILCS) with multiple probe molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 7. Npc12463 | C15H22O2 | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wpage.unina.it [wpage.unina.it]

- 9. Pharmacophore screening [bio-protocol.org]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Traditional Chinese medicine network pharmacology: theory, methodology and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Network pharmacology: a crucial approach in traditional Chinese medicine research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | CAS:92691-35-5 | Manufacturer ChemFaces [chemfaces.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Germacrone 4,5-Epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Germacrone (B1671451) 4,5-epoxide, a bioactive sesquiterpenoid found in various Curcuma species. The procedures outlined herein are compiled from established methodologies for the isolation of related compounds and are intended to serve as a comprehensive guide for obtaining this compound for research and drug development purposes. This protocol covers the extraction of essential oils from Curcuma rhizomes, followed by purification using column chromatography and High-Speed Counter-Current Chromatography (HSCCC), and concludes with methods for analysis and quantification. Safety and handling precautions for dealing with epoxide compounds are also addressed.

Introduction

Germacrone 4,5-epoxide is a natural sesquiterpenoid found in several plants, including those of the Curcuma genus, such as Curcuma wenyujin, Curcuma aromatica, and Curcuma longa[1]. As a derivative of germacrone, a compound with known anti-inflammatory, antitumor, and antimicrobial properties, this compound is a compound of significant interest for pharmacological research and drug discovery[2]. This document details the necessary procedures for its extraction from natural sources and subsequent purification to a high degree of purity.

Materials and Equipment

2.1. Plant Material:

-

Dried rhizomes of Curcuma wenyujin or other known this compound containing Curcuma species.

2.2. Solvents and Reagents:

-

Ethanol (B145695) (95%, analytical grade)

-

Petroleum ether (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water

-

Silica (B1680970) gel (200-300 mesh) for column chromatography

-

Diethyl ether (analytical grade)

-

Anhydrous sodium sulfate

-

Standards for Germacrone and this compound (if available)

2.3. Equipment:

-

Grinder or mill

-

Steam distillation apparatus or Clevenger-type apparatus

-

Rotary evaporator

-

Glass chromatography columns

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for essential oil profiling)

-

Vortex mixer

-

Ultrasonic bath

-

Standard laboratory glassware

Experimental Protocols

3.1. Preparation of Plant Material

-

Washing and Drying: Thoroughly wash the fresh rhizomes of the selected Curcuma species with water to remove soil and other debris.

-

Slicing and Drying: Slice the clean rhizomes into thin pieces to facilitate drying. Dry the slices in a well-ventilated oven at a temperature not exceeding 40°C to prevent the loss of volatile compounds.

-

Grinding: Once completely dry, grind the rhizome slices into a fine powder using a grinder or mill. Store the powder in an airtight container in a cool, dark place until extraction.

3.2. Extraction of Essential Oil

Two primary methods are recommended for the extraction of the essential oil containing this compound.

Method A: Steam Distillation

-

Place the powdered rhizome (e.g., 5 kg) into the distillation flask of a steam distillation apparatus.

-

Add water to the flask, ensuring the plant material is fully submerged.

-

Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oils.

-

Condense the steam and oil mixture and collect it in a separating funnel.

-

Separate the essential oil from the aqueous layer. The essential oil yield from Curcuma rhizomes is typically around 1-5%. For instance, approximately 50 mL of essential oil can be obtained from 5 kg of dried turmeric rhizome[3].

-

Dry the collected essential oil over anhydrous sodium sulfate.

Method B: Ultrasonic-Assisted Solvent Extraction This method is optimized for the extraction of germacrone and related compounds from Curcuma wenyujin[4].

-

Mix the powdered rhizome with 70% ethanol at a liquid-to-solid ratio of 8 mL/g[4].

-

Place the mixture in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature of 30°C[4].

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the ethanol extract using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

The crude extract can then be subjected to liquid-liquid partitioning with petroleum ether or hexane (B92381) to enrich the less polar sesquiterpenoids, including this compound.

3.3. Purification of this compound

A multi-step purification process is recommended to achieve high purity.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel column (200-300 mesh) using petroleum ether as the slurry solvent.

-

Dissolve the crude essential oil or the petroleum ether fraction from the solvent extraction in a minimal amount of petroleum ether and load it onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing this compound based on the analysis.

Step 2: High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification) This method has been successfully used for the purification of germacrone and can be adapted for its epoxide derivative[5].

-

Solvent System: Prepare a two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v)[5]. Shake the mixture vigorously in a separating funnel and allow the phases to separate.

-

HSCCC Operation:

-

Fill the HSCCC column entirely with the lower aqueous phase as the stationary phase.

-

Pump the upper organic phase as the mobile phase at a flow rate of 1.0 mL/min.

-

Set the revolution speed of the apparatus to approximately 670 rpm[5].

-

Dissolve the enriched fraction from the silica gel chromatography in a mixture of the upper and lower phases (1:1, v/v).

-

Inject the sample into the HSCCC system.

-

Collect fractions and monitor for the presence of this compound using analytical HPLC.

-

3.4. Final Purification and Analysis by Preparative HPLC

-

For achieving the highest purity, the fractions containing this compound from HSCCC can be further purified using preparative HPLC.

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

Flow Rate: Optimized for the preparative column.

-

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

-

Confirm the purity of the final product using analytical HPLC.

Data Presentation

The following tables summarize the expected yields and purity at different stages of the extraction and purification process. Note that some data is based on the purification of germacrone and serves as an estimate for this compound.

Table 1: Extraction Yields

| Extraction Method | Starting Material | Product | Typical Yield | Reference |

| Steam Distillation | Dried Curcuma rhizomes | Essential Oil | 1-5% (v/w) | [3] |

| Ultrasonic-Assisted Extraction | Dried C. wenyujin rhizomes | Crude Extract | Not specified | [4] |

Table 2: Purification Efficiency

| Purification Step | Input Material | Product | Purity | Yield | Reference |

| HSCCC | 658 mg C. wenyujin essential oil | Germacrone | > 95% | 62 mg | [5] |

| HSCCC | 658 mg C. wenyujin essential oil | Curdione (B1662853) | > 95% | 93 mg | [5] |

Note: The essential oil of Curcuma singularis has been reported to contain 3.84% this compound, which can be used as a reference for expected content in the initial extract.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by related compounds.

References

- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. docsdev.gracoroberts.com [docsdev.gracoroberts.com]

- 4. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Transannular Cyclization of Germacrone 4,5-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the transannular cyclization of Germacrone 4,5-epoxide, a key reaction in the synthesis of various sesquiterpenoid skeletons. The protocols cover both base-catalyzed and acid-catalyzed reaction conditions, leading to the formation of eudesmane-type and guaiane-type sesquiterpenes, respectively.

Introduction

This compound is a versatile intermediate derived from germacrone, a naturally occurring sesquiterpene. Its strained ten-membered ring and epoxide functionality make it an excellent precursor for transannular cyclization reactions, which mimic biosynthetic pathways to form various bicyclic sesquiterpenoid cores. These resulting skeletons, such as eudesmanolides and guaianolides, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note details the experimental setup for achieving selective cyclization under either basic or acidic conditions.

Reaction Pathways and Products

The transannular cyclization of (4S,5S)-Germacrone-4,5-epoxide can be directed to yield different classes of sesquiterpenoids depending on the catalytic conditions.

-

Base-Catalyzed Cyclization: Treatment with a base typically leads to the formation of eudesmane-type sesquiterpenes. The reaction is proposed to proceed via an initial isomerization followed by a transannular Michael addition.

-

Acid-Catalyzed Cyclization: In the presence of a Brønsted or Lewis acid, the epoxide is activated, initiating a cascade of carbocationic rearrangements that can lead to guaiane-type skeletons and other rearranged products.

The specific products obtained can be influenced by the choice of reagents, solvent, and reaction temperature.

Signaling Pathway Diagram: Reaction Mechanisms

Caption: Reaction pathways for base- and acid-catalyzed transannular cyclization.

Experimental Protocols

The following are detailed protocols for the preparation of this compound and its subsequent transannular cyclization under basic and acidic conditions.

Protocol 1: Synthesis of (4S,5S)-Germacrone-4,5-epoxide

This protocol describes the epoxidation of Germacrone.

Materials:

-

Germacrone

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve Germacrone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (4S,5S)-Germacrone-4,5-epoxide.

Protocol 2: Base-Catalyzed Transannular Cyclization

This protocol details the conversion of this compound to eudesmane-type sesquiterpenes.

Materials:

-

(4S,5S)-Germacrone-4,5-epoxide

-

Methanolic potassium hydroxide (B78521) (5%)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve (4S,5S)-Germacrone-4,5-epoxide in methanol in a round-bottom flask.

-

Add 5% methanolic potassium hydroxide solution to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to isolate the eudesmane-type products.

Protocol 3: Acid-Catalyzed Transannular Cyclization

This protocol describes a representative procedure for acid-catalyzed cyclization to yield rearranged sesquiterpenoid skeletons.

Materials:

-

(4S,5S)-Germacrone-4,5-epoxide

-

Gallium(III) chloride (GaCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Dissolve (4S,5S)-Germacrone-4,5-epoxide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of GaCl₃ (0.1 - 0.5 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

After completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography with a hexane-ethyl acetate gradient.

Data Presentation

The following tables summarize the typical product distribution for the base- and acid-catalyzed cyclization of this compound. Yields are indicative and may vary based on specific reaction conditions.

Table 1: Product Distribution in Base-Catalyzed Cyclization

| Product Number | Compound Name | Skeleton Type | Yield (%) |

| 2 | (4S,5S,9Z)-4,5-epoxygermacra-7(11),9-dien-8-one | Germacrane | ~25% |

| 3 | A eudesmane-type derivative | Eudesmane | ~30% |

| 4 | A new eudesmane-type derivative | Eudesmane | ~15% |

| 5 | Another new eudesmane-type derivative | Eudesmane | ~10% |

Data is based on the findings of Kuroyanagi et al. (2014) where (4S,5S)-Germacrone-4,5-epoxide was treated with a base.

Table 2: Representative Product Distribution in Acid-Catalyzed Cyclization

| Catalyst | Product Name/Skeleton | Yield (%) |

| GaCl₃ | Gajutsulactone A | 72% |

| Diethylaluminium chloride | Eudesmanone derivative | Not specified |

Experimental Workflow

The general workflow for the synthesis and cyclization of this compound is depicted below.

Caption: General experimental workflow for the transannular cyclization of this compound.

Application Notes and Protocols for Determining the Cytotoxicity of Germacrone 4,5-epoxide in Cancer Cell Lines

For Research Use Only.

I. Introduction

Germacrone (B1671451) 4,5-epoxide is a sesquiterpenoid natural product found in plants of the Curcuma genus.[1] While specific research on the cytotoxic properties of Germacrone 4,5-epoxide is limited, the related compound, Germacrone, has demonstrated significant anti-cancer effects across a variety of human cancer cell lines. Studies have shown that Germacrone can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3][4][5] The mechanisms of action for Germacrone often involve the modulation of key signaling pathways, such as the Akt/MDM2/p53 and mitochondria-mediated caspase pathways, which are critical for cell survival and death.[6][7][8]

Given the established anti-tumor activity of Germacrone, its epoxide derivative, this compound, represents a compound of interest for cancer research and drug discovery. One report suggests it possesses anti-leukemic properties.[9] Determining the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and metabolic activity.[10][11][12] Additionally, alternative assay protocols (SRB and LDH) are mentioned, and potential signaling pathways that may be affected by the compound are discussed.

II. Principle of the Assays

A. MTT Assay The MTT assay is a quantitative colorimetric method to assess cell viability.[11] The core principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[10] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells in the well.[10][13]

B. Alternative Assays

-

Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, providing an estimation of cell number.[14][15][16]

-

Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of late apoptosis or necrosis).[17][18][19] Increased LDH activity in the supernatant corresponds to an increase in cell death.

III. Data Presentation: Cytotoxicity of this compound

Note: The following data are hypothetical and presented for illustrative purposes only. Actual results must be determined experimentally.

The cytotoxic effect of a compound is typically quantified by its IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control.

Table 1: Hypothetical Cell Viability of A549 Lung Cancer Cells after 48h Treatment with this compound.

| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.250 ± 0.08 | 100% |

| 1 | 1.188 ± 0.07 | 95% |

| 5 | 1.025 ± 0.06 | 82% |

| 10 | 0.813 ± 0.05 | 65% |

| 25 | 0.613 ± 0.04 | 49% |

| 50 | 0.375 ± 0.03 | 30% |

| 100 | 0.150 ± 0.02 | 12% |

Table 2: Hypothetical IC₅₀ Values of this compound in Various Human Cancer Cell Lines.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| A549 | Lung Carcinoma | 25.5 |

| MCF-7 | Breast Adenocarcinoma | 32.8 |

| HepG2 | Hepatocellular Carcinoma | 28.1 |

| HCT116 | Colon Carcinoma | 41.2 |

| U87-MG | Glioblastoma | 22.4 |

IV. Experimental Protocols

A. Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Selected human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

MTT Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[10][13]

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

B. Preparation of Compound Stock Solution

-

Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) by dissolving it in sterile DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.[10]

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

C. Cell Culture and Seeding

-

Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

-

Dilute the cell suspension to the optimal seeding density for the specific cell line (typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

D. MTT Assay Protocol

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).

-

Also, include a "medium only" blank control without cells.

-

Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect this solution from light.[10]

-

After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[11][13]

-

Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of MTT Solubilization Solution to each well.[10]

-

Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.[10]

-

-

Absorbance Measurement:

E. Data Analysis

-

Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the % Cell Viability against the log of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

V. Visualizations: Workflow and Potential Signaling Pathways

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram outlines the key steps involved in performing the MTT assay to determine the cytotoxicity of this compound.

Caption: Workflow for the MTT cytotoxicity assay.

Potential Mechanism: Intrinsic Apoptosis Pathway

Based on studies of the related compound Germacrone, this compound may induce cytotoxicity by triggering the intrinsic (mitochondrial) apoptosis pathway. This pathway is controlled by the Bcl-2 family of proteins and leads to the activation of executioner caspases.[5][20]

Caption: Potential intrinsic apoptosis signaling pathway.

References

- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Germacrone inhibits the proliferation of glioma cells by promoting apoptosis and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor effect of germacrone on human hepatoma cell lines through inducing G2/M cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - ProQuest [proquest.com]

- 8. Germacrone induces caspase-3/GSDME activation and enhances ROS production, causing HepG2 pyroptosis - ProQuest [proquest.com]

- 9. CheMondis Marketplace [chemondis.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 17. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 20. Cytotoxicity evaluation of Curcuma aromatica Salisb. rhizome extract via apoptosis and reactive oxygen species generation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Anti-inflammatory Assessment of Germacrone 4,5-epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacrone 4,5-epoxide, a sesquiterpenoid, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide to evaluating the in vivo anti-inflammatory activity of this compound. The protocols detailed herein describe established rodent models of acute and systemic inflammation, along with methods for quantifying the inflammatory response and elucidating potential mechanisms of action.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only, designed to reflect potential outcomes based on studies of similar anti-inflammatory compounds.

Data Presentation: Summarized Hypothetical In Vivo Efficacy

The following tables present hypothetical data on the anti-inflammatory effects of this compound in two standard in vivo models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SEM) | Inhibition of Edema (%) |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |

| This compound | 25 | 0.61 ± 0.05 | 28.2 |

| This compound | 50 | 0.45 ± 0.04 | 47.1 |

| This compound | 100 | 0.35 ± 0.03 | 58.8 |

*p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Serum IL-6 (pg/mL) (Mean ± SEM) |

| Vehicle Control | - | 1250 ± 110 | 980 ± 95 |

| Dexamethasone | 5 | 450 ± 50 | 310 ± 40 |

| This compound | 25 | 980 ± 90 | 750 ± 80 |

| This compound | 50 | 720 ± 75 | 540 ± 60 |

| This compound | 100 | 510 ± 60 | 390 ± 55 |

*p < 0.05 compared to Vehicle Control.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins (B1171923) and cytokines.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Indomethacin (positive control)

-

1% (w/v) Carrageenan solution in sterile saline

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Protocol:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

-

Grouping: Randomly divide animals into five groups (n=6-8 per group): Vehicle Control, Indomethacin (10 mg/kg), and this compound (25, 50, and 100 mg/kg).

-

Drug Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[1]

-